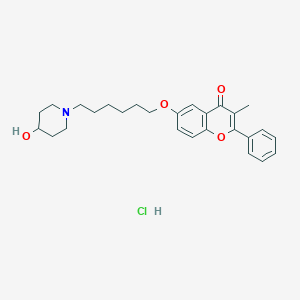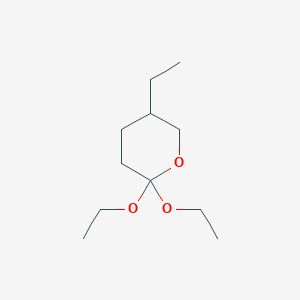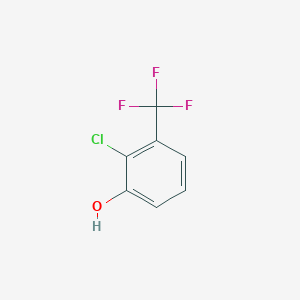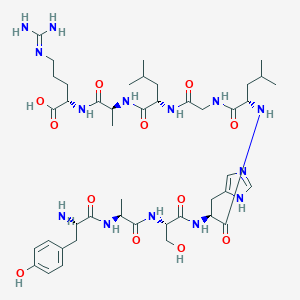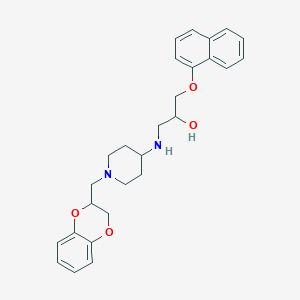
Bpanp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bpanp is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of Bpanp is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and death. Additionally, Bpanp has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can contribute to the development of chronic inflammation.
Effets Biochimiques Et Physiologiques
Bpanp has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and improve mitochondrial function. Additionally, Bpanp has been shown to have anti-cancer properties, as well as the ability to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bpanp in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying the effects of oxidative stress on cells and tissues. However, one limitation of using Bpanp is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
For research include investigating its potential as an anti-cancer agent and further understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of Bpanp involves a multi-step process that begins with the reaction of benzaldehyde with nitroethane to produce nitrostyrene. This intermediate is then reduced using a reducing agent such as zinc or iron to produce the final product, Bpanp. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Bpanp has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been investigated for its potential as an anti-cancer agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
131184-64-0 |
|---|---|
Nom du produit |
Bpanp |
Formule moléculaire |
C27H32N2O4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]amino]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2 |
Clé InChI |
HOEMMUQEOHEDHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
SMILES canonique |
C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4 |
Synonymes |
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer 1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer BPANP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



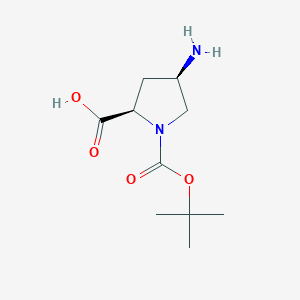
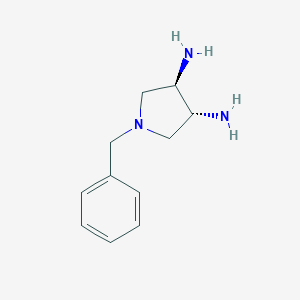
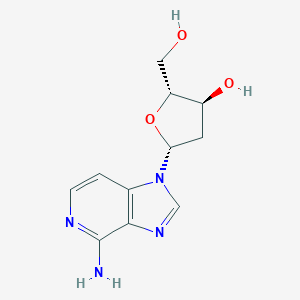
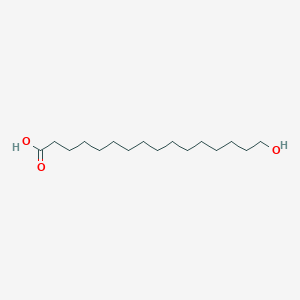
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
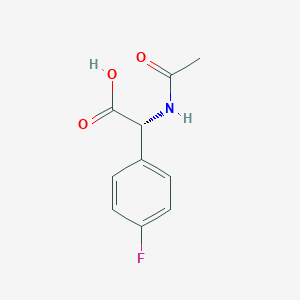
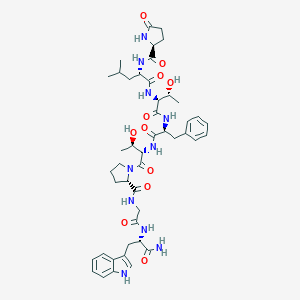
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
